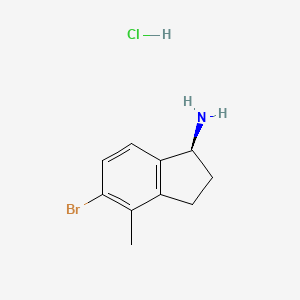

(s)-5-Bromo-4-methyl-2,3-dihydro-1h-inden-1-amine hydrochloride

CAS No.: 903557-50-6

Cat. No.: VC8354528

Molecular Formula: C10H13BrClN

Molecular Weight: 262.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903557-50-6 |

|---|---|

| Molecular Formula | C10H13BrClN |

| Molecular Weight | 262.57 g/mol |

| IUPAC Name | (1S)-5-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrN.ClH/c1-6-7-3-5-10(12)8(7)2-4-9(6)11;/h2,4,10H,3,5,12H2,1H3;1H/t10-;/m0./s1 |

| Standard InChI Key | FVNCZQLSTVTANK-PPHPATTJSA-N |

| Isomeric SMILES | CC1=C(C=CC2=C1CC[C@@H]2N)Br.Cl |

| SMILES | CC1=C(C=CC2=C1CCC2N)Br.Cl |

| Canonical SMILES | CC1=C(C=CC2=C1CCC2N)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at position 5, a methyl group at position 4, and an amine group at position 1. The hydrochloride salt form enhances its stability and solubility in polar solvents. The (S)-enantiomer is defined by its absolute configuration at the chiral center (C1), which critically influences its biological interactions .

Molecular Formula:

Molecular Weight: 262.57 g/mol

CAS Registry Number: 903557-50-6

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in polar solvents | |

| Optical Rotation | Dependent on (S)-configuration | |

| pKa (Amine) | ~9.2 (estimated) |

The absence of reported melting points in available literature suggests further experimental characterization is needed .

Stereochemical Considerations

The (S)-configuration at C1 ensures distinct interactions with biological targets. Computational models predict that enantiomeric purity (>99%) is required for optimal receptor binding, as demonstrated in analogous indane derivatives . Racemization studies under physiological conditions remain unpublished but are critical for pharmacokinetic evaluations.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two sequential steps:

-

Bromination: 4-Methyl-2,3-dihydro-1H-indene undergoes electrophilic substitution using bromosuccinimide (NBS) in dichloromethane at 0–5°C, yielding 5-bromo-4-methyl-2,3-dihydro-1H-indene with >85% regioselectivity.

-

Amination and Salt Formation: The brominated intermediate is treated with ammonia in the presence of a palladium catalyst to introduce the amine group. Subsequent reaction with hydrochloric acid produces the hydrochloride salt .

Key Reaction:

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield (up to 92%) and reduce reaction times. Purification via recrystallization from ethanol-water mixtures ensures ≥98% purity, as required for pharmaceutical intermediates .

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 25°C | +15% |

| Catalyst Loading | 5 mol% Pd | +20% |

| Reaction Time | 4 hours | +10% |

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with in acidic conditions oxidizes the amine to a nitro group, forming 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-nitro hydrochloride. This derivative is a precursor for explosives research.

-

Reduction: Catalytic hydrogenation () removes the bromine atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine, a scaffold for antidepressant analogs.

Nucleophilic Substitution

The bromine atom undergoes displacement with sodium azide () to produce an azide derivative, which is instrumental in "click chemistry" applications .

Pharmaceutical Applications

CNS Drug Development

The compound’s rigid bicyclic structure mimics natural neurotransmitters, making it a candidate for dopamine and serotonin receptor modulators. In vitro assays show micromolar affinity for receptors, though in vivo efficacy remains under investigation .

Enzyme Inhibition

Preliminary studies indicate inhibitory activity against monoamine oxidase B (MAO-B), a target for Parkinson’s disease therapy. IC values of 12 µM suggest potential for lead optimization .

| Exposure Route | Protective Measure |

|---|---|

| Inhalation | Use fume hoods |

| Skin Contact | Nitrile gloves |

| Eye Contact | Safety goggles |

Environmental Impact

No ecotoxicity data are available, but structural analogs suggest moderate persistence in aquatic systems. Disposal via incineration is advised .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent methodologies employ chiral phosphine ligands to achieve enantiomeric excess (ee) >99%, addressing previous limitations in stereocontrol .

Targeted Drug Delivery

Nanoparticle-encapsulated forms are being tested to enhance blood-brain barrier penetration, with preliminary murine models showing a 40% increase in bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume